Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Catalog No.
S3316279
CAS No.
1416438-05-5
M.F
C6H14ClNO3
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-hydroxy-3-methylbutanoate hydroch...

CAS Number

1416438-05-5

Product Name

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

IUPAC Name

methyl 2-amino-3-hydroxy-3-methylbutanoate;hydrochloride

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H

InChI Key

FOAAHTSYWGRARN-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)OC)N)O.Cl

Canonical SMILES

CC(C)(C(C(=O)OC)N)O.Cl

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, specifically the (S)-enantiomer, is a chiral amino acid derivative with the molecular formula C6_6H14_{14}ClNO and a molecular weight of 183.63 g/mol. This compound features both amino and hydroxyl functional groups, making it a versatile building block in organic synthesis and biochemistry. Its chiral nature allows it to participate in various stereospecific reactions, which is crucial in pharmaceutical applications where chirality can significantly influence biological activity and therapeutic efficacy .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents for this reaction include potassium permanganate or chromium trioxide.
  • Reduction: The amino group can be reduced to form primary or secondary amines using reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as amines or thiols can react in the presence of a base.

Major Products from Reactions

  • Oxidation: Produces 2-amino-3-oxo-3-methylbutanoate derivatives.
  • Reduction: Yields 2-amino-3-hydroxy-3-methylbutylamine.
  • Substitution: Results in various substituted esters or amides.

Research indicates that methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride plays a significant role in metabolic pathways and enzyme interactions. Its structure allows it to act as both a substrate and an inhibitor, influencing various biochemical pathways. This compound has been studied for potential therapeutic effects, including its application as a precursor in drug development .

The synthesis of methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride typically involves:

  • Esterification: Starting with (S)-2-amino-3-hydroxy-3-methylbutanoic acid, the compound undergoes esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.
  • Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to produce the hydrochloride salt.

In industrial settings, large-scale esterification processes are employed, often utilizing continuous flow reactors to enhance yield and purity. Automated systems are crucial for maintaining consistent reaction conditions .

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride has diverse applications:

  • Chemical Research: Serves as a chiral building block in synthesizing complex organic molecules.
  • Biological Studies: Investigated for its role in metabolic pathways and enzyme interactions.
  • Pharmaceutical Industry: Explored for potential therapeutic applications, particularly as a precursor for drug development.
  • Industrial Chemistry: Used in producing specialty chemicals and intermediates in various industrial processes .

Studies on the interactions of methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride reveal its ability to modulate enzyme activity and influence metabolic pathways. Its specific interactions depend on the context of its application, whether in research or therapeutic settings. Understanding these interactions is essential for optimizing its use in drug development and other applications .

Similar Compounds

  • (S)-2-Amino-3-hydroxy-3-methylbutanoic acid
  • (R)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
  • (S)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Comparison

Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride stands out due to its unique combination of functional groups (amino and hydroxyl) and its specific chiral configuration. This combination allows for diverse chemical reactivity and biological activity that may not be present in similar compounds lacking one or more of these features. For instance, while (S)-2-amino-3-hydroxy-3-methylbutanoic acid shares structural similarities, it does not possess the methyl ester functionality, which may limit its reactivity compared to methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

183.0662210 g/mol

Monoisotopic Mass

183.0662210 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-04-14

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